Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate
Overview
Description
Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological and chemical properties. The presence of the benzyl and chlorophenyl groups in its structure makes it particularly interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with benzylamine to form an intermediate imine, which is then reduced to form the pyrrolidine ring. The carboxylate group is introduced through esterification using methanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate is similar to other pyrrolidine derivatives, but its unique structure sets it apart. Some similar compounds include:
trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate
trans-1-Benzyl-5-(4-chlorophenyl)-4-fluoropyrrolidin-2-one
These compounds share the pyrrolidine ring and the chlorophenyl group but differ in their substituents and functional groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-23-19(22)18-13-21(11-14-5-3-2-4-6-14)12-17(18)15-7-9-16(20)10-8-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPPICQAWSOLCD-MSOLQXFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CN(C[C@@H]1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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